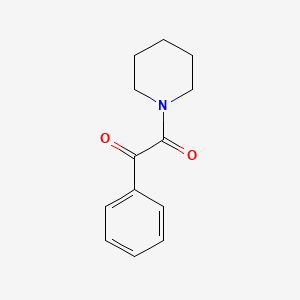

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

CAS No.: 14377-63-0

Cat. No.: VC6087778

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14377-63-0 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.268 |

| IUPAC Name | 1-phenyl-2-piperidin-1-ylethane-1,2-dione |

| Standard InChI | InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |

| Standard InChI Key | BWSCMJUJHSJAEV-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 1-phenyl-2-piperidin-1-ylethane-1,2-dione, reflects its core structure: a central ethanedione (diketone) moiety flanked by a phenyl group at position 1 and a piperidinyl group at position 2. The canonical SMILES representation further elucidates its connectivity .

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Density | |

| Boiling Point | 343.0 \pm 25.0 \, ^\circ\text{C} |

| Melting Point | 107–108 \, ^\circ\text{C} |

| LogP (Partition Coefficient) | 1.819 |

| Polar Surface Area (PSA) | 37.38 Ų |

These properties suggest moderate hydrophobicity and solubility in organic solvents, aligning with its application in solution-phase synthetic protocols .

Synthesis and Industrial Preparation

Iodine-TBHP Mediated Synthesis

A solvent-free, one-pot method reported by Bhukta et al. (2022) enables efficient synthesis of α-diketoamides, including derivatives structurally analogous to 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione . The protocol involves:

-

Reactants: (1-Azidovinyl)benzene (1 mmol), piperidine (3 mmol)

-

Reagents: Iodine (0.3 mmol), tert-butyl hydroperoxide (TBHP, 3 mmol)

-

Conditions: Acetonitrile solvent, 0°C to room temperature, 6-hour reaction time.

This method achieves high yields () under mild conditions, avoiding harsh oxidants like chromium trioxide. The mechanism proceeds via iodine-mediated azide decomposition, followed by nucleophilic attack of piperidine on the generated ketene intermediate .

Alternative Routes

While detailed industrial-scale methods are sparingly documented, solvent-free oxidation of ethylarenes represents a scalable approach to α-diketones. Such processes minimize waste and enhance atom economy, critical for sustainable manufacturing .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The diketone moiety confers dual reactivity:

-

Oxidation: Stable under most conditions but can undergo further oxidation to carboxylic acids in the presence of strong oxidizers (e.g., ).

-

Reduction: Sodium borohydride () selectively reduces the diketone to a vicinal diol, though steric hindrance from the piperidinyl group may modulate reactivity .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and halogenation at the meta position due to electron-withdrawing effects from the adjacent diketone. For example, nitration with yields 3-nitro derivatives, which are precursors to bioactive molecules .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s α-diketo functionality is pivotal in constructing heterocycles (e.g., pyrroles, imidazoles) via cyclocondensation reactions. These scaffolds are prevalent in FDA-approved drugs targeting kinases and proteases .

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets like AChE using X-ray crystallography.

-

Process Optimization: Develop continuous-flow synthesis to enhance yield and reduce reaction time.

-

Therapeutic Exploration: Evaluate antiparasitic activity against Cryptosporidium spp., leveraging its structural similarity to known inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume